Cas no 2411178-96-4 (N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide)
N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- Z4323489579
- N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide
- rac-N-[(1R,2R)-2-hydroxycyclohexyl]-N-[(quinolin-8-yl)methyl]prop-2-enamide
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- Inchi: 1S/C19H22N2O2/c1-2-18(23)21(16-10-3-4-11-17(16)22)13-15-8-5-7-14-9-6-12-20-19(14)15/h2,5-9,12,16-17,22H,1,3-4,10-11,13H2/t16-,17-/m1/s1
- InChI Key: CUDJAGUJLYSGMK-IAGOWNOFSA-N
- SMILES: O[C@@H]1CCCC[C@H]1N(C(C=C)=O)CC1=CC=CC2=CC=CN=C12
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 426
- XLogP3: 2.7
- Topological Polar Surface Area: 53.4
N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26591098-1.0g |
rac-N-[(1R,2R)-2-hydroxycyclohexyl]-N-[(quinolin-8-yl)methyl]prop-2-enamide |
2411178-96-4 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26591098-1g |
2411178-96-4 | 90% | 1g |
$0.0 | 2023-09-13 |
N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide
Introduction to N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide (CAS No. 2411178-96-4)
N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide, a compound with the CAS number 2411178-96-4, represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a cyclohexyl backbone modified with a hydroxyl group and an amide linkage to a quinoline moiety makes it a promising candidate for further investigation.
The structure of N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide is meticulously designed to optimize its biological activity. The (1R,2R)-configuration of the cyclohexyl ring is particularly noteworthy, as it is often associated with enhanced binding affinity and selectivity in biological targets. This stereochemical arrangement is critical for ensuring the compound's efficacy and minimizing off-target effects.
Recent studies have highlighted the importance of hydroxycyclohexyl derivatives in drug development. The hydroxyl group in this compound not only contributes to its solubility but also plays a crucial role in its interactions with biological targets. This feature has been exploited in various drug molecules to improve pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
The quinolin-8-ylmethyl moiety is another key feature of this compound. Quinoline derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The integration of this moiety into the molecular framework of N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide suggests potential therapeutic benefits in these areas.
In the realm of medicinal chemistry, the development of novel amide-based compounds has been a focal point due to their versatility and efficacy. The amide linkage in this compound serves as a crucial pharmacophore, facilitating interactions with specific biological targets. Amides are known for their ability to modulate enzyme activity and receptor binding, making them ideal candidates for drug design.
Current research in the field of drug discovery has emphasized the need for compounds with multiple functional groups to enhance their therapeutic potential. N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide exemplifies this trend by incorporating both hydroxyl and quinoline-based functionalities. This dual functionality not only increases the compound's complexity but also expands its potential applications.
One of the most exciting aspects of this compound is its potential application in cancer therapy. Recent studies have shown that quinoline derivatives can induce apoptosis and inhibit tumor growth by targeting specific pathways involved in cancer progression. The hydroxycyclohexyl group may further enhance these effects by improving cellular uptake and reducing toxicity.
Another area where N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide shows promise is in neurodegenerative diseases. Quinoline-based compounds have been investigated for their potential to modulate neural activity and protect against neurotoxicity. The amide linkage in this molecule could interact with neural receptors, offering a new approach to treating conditions such as Alzheimer's and Parkinson's disease.
The synthesis of this compound involves sophisticated chemical methodologies that ensure high purity and yield. Advanced techniques such as asymmetric synthesis are employed to achieve the desired stereochemistry of the cyclohexyl ring. These synthetic strategies are critical for producing compounds that exhibit optimal biological activity.
Evaluation of N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide has been conducted through various biochemical assays to assess its interaction with target proteins and enzymes. Preliminary results indicate strong binding affinity to several key targets, suggesting its potential as a lead compound for further development.
The pharmacokinetic profile of this compound is also under investigation. Studies have shown that modifications at the cyclohexyl ring can significantly impact absorption and metabolic stability. Understanding these properties is essential for optimizing dosing regimens and ensuring therapeutic efficacy.
In conclusion, N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide (CAS No. 2411178-96-4) represents a significant advancement in medicinal chemistry with promising applications in cancer therapy and neurodegenerative diseases. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further investigation.
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